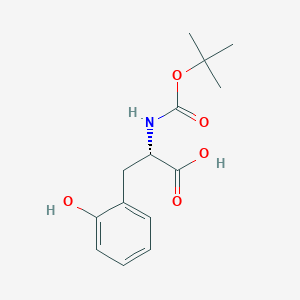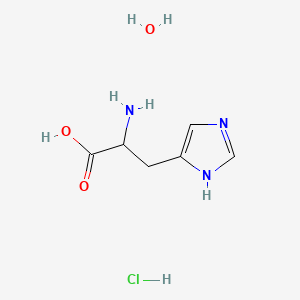![molecular formula C₃₉H₇₁ClO₄ B1142320 [2-Chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate CAS No. 1639207-42-3](/img/structure/B1142320.png)
[2-Chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves intricate steps to ensure the correct configuration and functionalization of the molecule. For example, the synthesis of cyclopropene and cyclopropane fatty acids analogues involves protecting the cyclopropene ring through iodination to enable oxidation and subsequent deprotection using activated zinc, showcasing the complexity and precision required in synthetic chemistry (Hartmann et al., 1994).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the behavior and reactivity of a compound. The crystal structure of related compounds can be determined using single crystal X-ray diffraction, providing insights into their conformation and intramolecular interactions, as seen in studies on various organics and inorganics (Ganapathy et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving the compound or its analogs can reveal its reactivity and potential for further transformation. For instance, the action of ozone on similar esters in polar solvents demonstrates the formation of aldehyde and carboxylic acid groups, highlighting its oxidative susceptibility (Killops, 1986).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are pivotal for practical applications. These properties are determined through rigorous testing and analysis, often using diffractometer data and solubility studies in various solvents to understand the compound's behavior in different conditions (Begley et al., 1981).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for functional group transformations, are essential for synthesizing derivatives and understanding the compound's utility in chemical synthesis. Studies on the reactivity of similar compounds with different reagents and conditions can shed light on these properties and guide future synthetic applications (Yuan et al., 2018).
Applications De Recherche Scientifique
Phase Equilibria Studies
Research conducted by Perko, Knez, and Škerget (2012) explored the phase equilibria of glycerol tristearate and glycerol trioleate (which shares structural similarities with the compound of interest) in carbon dioxide and sulfur hexafluoride. This study is significant for understanding the solubility and behavior of such compounds under varying pressures and temperatures, offering insights into their potential industrial and pharmaceutical applications (Perko et al., 2012).
Synthesis and Characterization of Novel Compounds
Singh and Singh (2006) reported on the synthesis of β-halo thioethoxylates from olefinic fatty methyl esters, demonstrating a method for functionalizing compounds structurally related to "[2-Chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate" (Singh & Singh, 2006). This research opens pathways for the development of materials and agents with specialized properties.
Liquid Crystalline Phases and Redox Activity
Barauskas et al. (2003) investigated the phase and electrochemical behavior of aqueous mixtures of monoolein and synthetic ferrocene derivatives containing long alkyl chains, including compounds structurally akin to "[2-Chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate." Their findings suggest potential applications in creating redox-active liquid crystalline phases, which could be useful in the development of new materials for electronic and sensing applications (Barauskas et al., 2003).
Biochemical Applications
Research by Mohini et al. (2016) on the synthesis and evaluation of ricinoleic acid-based lipoamino acid derivatives from (Z)-methyl-12-aminooctadec-9-enoate and different L-amino acids highlighted the antimicrobial and anti-biofilm activities of these compounds. Their work demonstrates the biochemical potential of fatty acid derivatives in medical and pharmaceutical applications, offering a basis for the development of new therapeutic agents (Mohini et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
[2-chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17-,20-18- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZPTUUOSKRURB-CLFAGFIQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(Cl)COC(=O)CCCCCCC/C=C\CCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H71ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Chloropropane-1,3-diyl Dioleate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl] Zafirlukast](/img/no-structure.png)


![N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B1142249.png)

![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)
![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)